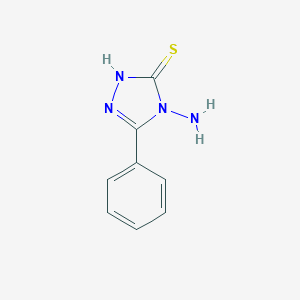

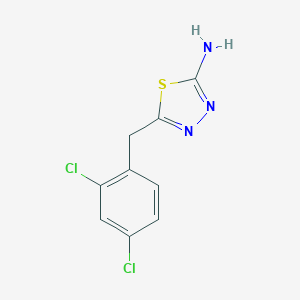

5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2,4-Dichlorobenzyl chloride, a component of the compound, involves catalyzing 2,4-dichlorobenzotrichloride and carboxylic acid . Another method involves reacting 2,4-dichlorobenzyl chloride with a water-soluble salt of an organic acid in the presence of a phase transfer catalyst .Chemical Reactions Analysis

The chemical reactions involving 2,4-Dichlorobenzyl chloride have been studied. For instance, it has been used as a starting reagent for the synthesis of novel 1,2,4-triazolium derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichlorobenzyl chloride, a component of the compound, have been documented .Aplicaciones Científicas De Investigación

Pharmaceuticals: Antimicrobial Agent

5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine has potential applications as an antimicrobial agent due to its structural similarity to known antiseptics like dichlorobenzyl alcohol . It could be explored for its efficacy against bacteria and viruses, particularly in treating throat and mouth infections.

Agricultural Chemistry: Pesticide Synthesis

The compound’s chemical structure suggests it could be useful in synthesizing pesticides. Its dichlorobenzyl moiety is structurally similar to compounds used in fungicides and insecticides, which could make it a candidate for developing new agricultural chemicals .

Material Science: Polymer Modification

In material science, the compound could be investigated for modifying polymers. The presence of a thiadiazole ring might impart unique electrical or optical properties, making it suitable for creating specialized materials for electronics or photonics applications .

Analytical Chemistry: Chromatographic Studies

The compound’s distinct chemical structure could make it a subject of interest in chromatographic studies to develop new analytical methods for detecting similar structures in complex mixtures .

Environmental Science: Pollutant Degradation

Research could explore the use of 5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine in environmental science, particularly in the degradation of pollutants. Its reactivity with various environmental contaminants could be beneficial in bioremediation processes .

Organic Synthesis: Building Block

This compound could serve as a building block in organic synthesis, aiding in the construction of more complex molecules due to its reactive sites, which include the thiadiazole ring and the dichlorobenzyl group .

Medicinal Chemistry: Drug Design

In medicinal chemistry, the compound’s structure could be utilized in drug design, especially as a scaffold for creating molecules with potential therapeutic effects. Its structural features could interact with biological targets, leading to new drug discoveries .

Industrial Applications: Chemical Intermediate

Finally, in industrial applications, this compound could act as a chemical intermediate in the synthesis of various fine chemicals. Its dichlorobenzyl component is particularly valuable in the chemical industry for producing intermediates used in diverse applications .

Mecanismo De Acción

Target of Action

It’s worth noting that 2,4-dichlorobenzyl alcohol, a compound with a similar structure, is known to act as a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections .

Mode of Action

2,4-dichlorobenzyl alcohol, a structurally similar compound, is known to have a broad spectrum of action against bacteria and viruses .

Result of Action

It’s worth noting that a lozenge containing 2,4-dichlorobenzyl alcohol has been shown to have a direct virucidal effect on respiratory syncytial virus, influenza a, and sars-cov .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-[(2,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3S/c10-6-2-1-5(7(11)4-6)3-8-13-14-9(12)15-8/h1-2,4H,3H2,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFJPGHKRXMPGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350318 |

Source

|

| Record name | 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

39181-52-7 |

Source

|

| Record name | 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)